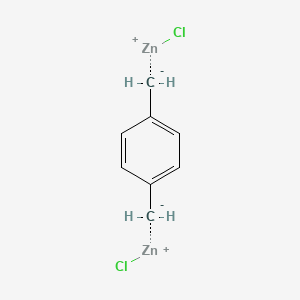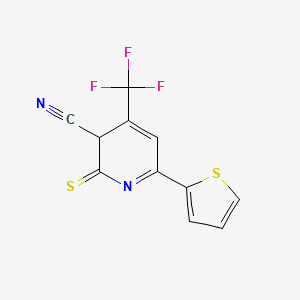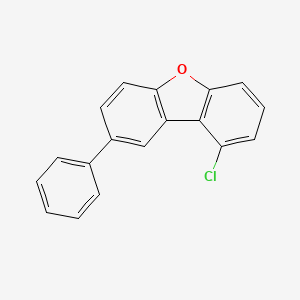
Phenyl-1,4-di(methylzinc chloride) 0.5 M in Tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as MFCD13152548 is known as Phenyl-1,4-di(methylzinc chloride) in a 0.5 M solution in tetrahydrofuran . This compound is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl-1,4-di(methylzinc chloride) is typically prepared by the reaction of phenylmagnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the oxidation of the reagents. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{ZnCl}_2 \rightarrow \text{C}_6\text{H}_5\text{ZnCl} + \text{MgBrCl} ]
Industrial Production Methods: On an industrial scale, the production of Phenyl-1,4-di(methylzinc chloride) involves the same basic reaction but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maintain the purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl-1,4-di(methylzinc chloride) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenylzinc oxide.
Reduction: It can be reduced to form phenylzinc hydride.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Phenylzinc oxide.
Reduction: Phenylzinc hydride.
Substitution: Various substituted phenylzinc compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Phenyl-1,4-di(methylzinc chloride) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which Phenyl-1,4-di(methylzinc chloride) exerts its effects involves the formation of a reactive phenylzinc intermediate. This intermediate can then participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction being carried out.
Comparación Con Compuestos Similares
Phenyl-1,4-di(methylzinc chloride) can be compared with other organozinc compounds, such as:
- Phenylzinc bromide
- Phenylzinc iodide
- Phenylzinc acetate
Uniqueness: Phenyl-1,4-di(methylzinc chloride) is unique in its ability to form stable solutions in tetrahydrofuran, which makes it particularly useful in organic synthesis. Its reactivity and stability make it a valuable reagent in the formation of carbon-carbon bonds.
Propiedades
Fórmula molecular |
C8H8Cl2Zn2 |
|---|---|
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
chlorozinc(1+);1,4-dimethanidylbenzene |
InChI |
InChI=1S/C8H8.2ClH.2Zn/c1-7-3-5-8(2)6-4-7;;;;/h3-6H,1-2H2;2*1H;;/q-2;;;2*+2/p-2 |
Clave InChI |
RPUSLADRPAKXRV-UHFFFAOYSA-L |
SMILES canónico |
[CH2-]C1=CC=C(C=C1)[CH2-].Cl[Zn+].Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)

![6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914238.png)



![7-{[1-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-yl]oxy}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13914252.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13914254.png)
![N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13914267.png)
![6-Chlorofuro[3,2-c]pyridine](/img/structure/B13914278.png)
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)

